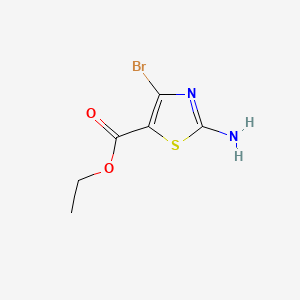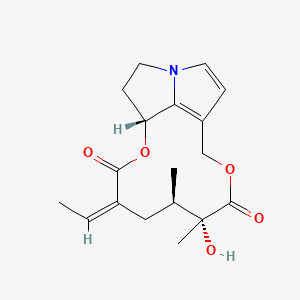![molecular formula C9H10O2 B13829952 [3-(Hydroxymethyl)phenyl]acetaldehyde CAS No. 433228-94-5](/img/structure/B13829952.png)
[3-(Hydroxymethyl)phenyl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Hydroxymethyl)phenyl]acetaldehyde: is an organic compound with the molecular formula C9H10O2 It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring at the third position and an aldehyde group (-CHO) attached to the acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(hydroxymethyl)benzyl alcohol with an oxidizing agent to convert the alcohol group into an aldehyde group. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane at room temperature.
Another method involves the reduction of 3-(hydroxymethyl)benzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts like palladium or platinum may be employed to enhance the efficiency of the oxidation process.
化学反応の分析
Types of Reactions
Oxidation: [3-(Hydroxymethyl)phenyl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like chloroform.
Major Products Formed
Oxidation: 3-(Hydroxymethyl)benzoic acid.
Reduction: 3-(Hydroxymethyl)benzyl alcohol.
Substitution: 3-(Halomethyl)phenylacetaldehyde.
科学的研究の応用
Chemistry: [3-(Hydroxymethyl)phenyl]acetaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into larger molecular frameworks to study the effects of structural modifications on biological activity.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the manufacture of polymers, resins, and coatings.
作用機序
The mechanism of action of [3-(Hydroxymethyl)phenyl]acetaldehyde is primarily determined by its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The hydroxymethyl group can act as a nucleophile, participating in substitution and condensation reactions.
At the molecular level, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by forming covalent bonds with active site residues, altering the enzyme’s conformation and function.
類似化合物との比較
3-(Hydroxymethyl)benzaldehyde: Similar structure but lacks the acetyl group.
3-(Methoxymethyl)phenylacetaldehyde: Contains a methoxy group instead of a hydroxymethyl group.
4-(Hydroxymethyl)phenylacetaldehyde: Hydroxymethyl group attached at the fourth position on the benzene ring.
Uniqueness:
[3-(Hydroxymethyl)phenyl]acetaldehyde is unique due to the specific positioning of the hydroxymethyl and aldehyde groups on the benzene ring. This arrangement allows for selective chemical modifications and interactions, making it a valuable compound in synthetic chemistry and research applications.
特性
CAS番号 |
433228-94-5 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
2-[3-(hydroxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,5-6,11H,4,7H2 |
InChIキー |
YOXQUFXICPQFSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)CO)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


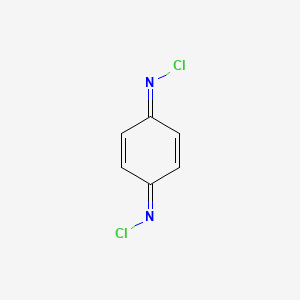
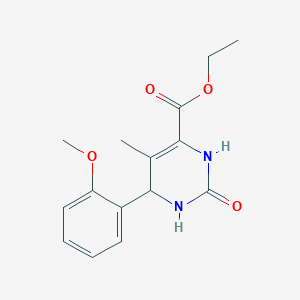
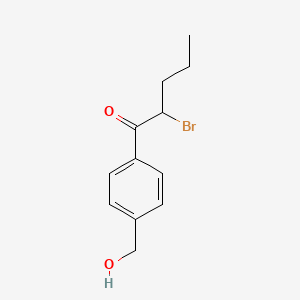
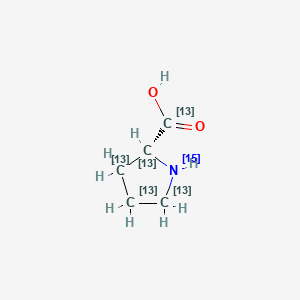
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
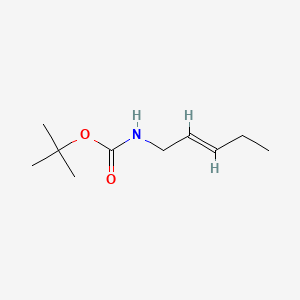
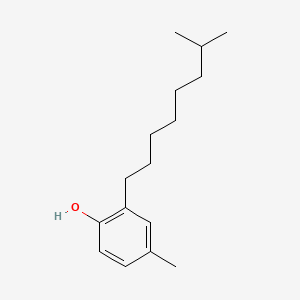

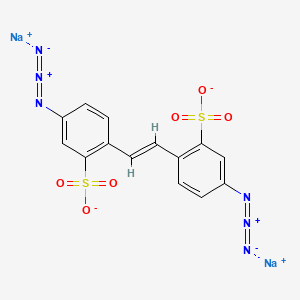
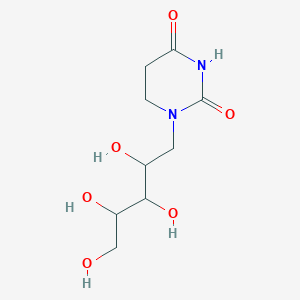
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
